tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Solid-state chemistry Preformulation Thermal analysis

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate (CAS 182561-27-9) is the L-(+)-tartrate salt of a chiral benzazepine derivative that serves as a critical intermediate in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. This compound features a defined (3S) stereocenter essential for downstream diastereoselectivity and is recognized as Benazepril USP Related Compound F in its free base form.

Molecular Formula C16H22N2O3.C4H6O6
Molecular Weight 440.446
CAS No. 182561-27-9
Cat. No. B1143262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
CAS182561-27-9
Molecular FormulaC16H22N2O3.C4H6O6
Molecular Weight440.446
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate: Chiral Intermediate for ACE Inhibitor Synthesis


tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate (CAS 182561-27-9) is the L-(+)-tartrate salt of a chiral benzazepine derivative that serves as a critical intermediate in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. This compound features a defined (3S) stereocenter essential for downstream diastereoselectivity and is recognized as Benazepril USP Related Compound F in its free base form. The tartrate salt form is specifically utilized to enhance enantiomeric purity through diastereomeric salt resolution, a step that the free base or other salt forms cannot replicate for achieving pharmacopoeia-grade chiral purity. [1]

Why Generic Substitution Fails: The Critical Role of Salt Form in Chiral Purity for Benazepril Intermediates


The synthesis of benazepril requires rigorous control of stereochemistry to produce the clinically active (S,S)-diastereomer. The free base (CAS 109010-60-8) or a hydrochloride salt cannot be simply interchanged with the tartrate salt, as the formation of the latter with (2R,3R)-tartaric acid is a deliberate purification strategy to upgrade enantiomeric purity from approximately 95-99% to levels suitable for pharmaceutical use. [1] The salt's distinct solid-state properties, including a decomposition point of approximately 190°C versus the free base's melting point of 115-116°C, also impact storage, handling, and formulation development, precluding direct substitution without process re-validation.

Quantitative Differentiation of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate


Thermal Stability: Tartrate Salt Decomposition vs. Free Base Melting Point

The tartrate salt (CAS 117770-66-8/182561-27-9) exhibits a decomposition point of approximately 190°C, indicating a fundamentally different thermal profile compared to its free base counterpart (CAS 109010-60-8), which melts at 115-116°C. This 74-75°C difference in the first observable thermal event is critical for processes involving heat exposure, such as drying or accelerated stability studies.

Solid-state chemistry Preformulation Thermal analysis

Molecular Identity and Salt Stoichiometry as a Quality Attribute

The target compound is defined by a 1:1 stoichiometric ratio of the free base (C16H22N2O3, MW 290.36) to L-(+)-tartaric acid (C4H6O6, MW 150.09), resulting in a molecular formula of C20H28N2O9 and a molecular weight of 440.44 g/mol. This contrasts with the free base and potential 1:2 bis-tartrate salts described in patent literature. This specific stoichiometry is a critical quality attribute confirmed by elemental analysis or quantitative NMR, ensuring the correct counterion ratio for subsequent reactions where proton transfer or salt metathesis is involved. [1]

Analytical chemistry Quality control Salt selection

Enantiomeric Purity Upgrade via Tartrate Salt Resolution

Patent WO/2005/066134 explicitly teaches that the basic diester free base (enantiomeric purity of approximately 95-99%) can be treated with a dicarboxylic acid such as L-tartaric acid to form a crystalline salt, thereby upgrading the enantiomeric purity of the final product to 99-100%, preferably 99.6-100%. While the patent focuses on a 1:2 bis-salt, the principle of diastereomeric purification applies, and the 1:1 L-(+)-tartrate salt is a direct application of this strategy for achieving high chiral purity at the intermediate stage. [1]

Chiral resolution Process chemistry Enantiomeric excess

Validated Chemical Purity Standard for Analytical Quality Control

Commercial suppliers provide the compound with a standard purity of ≥98% as determined by HPLC, with batch-specific certificates of analysis including NMR, HPLC, and GC data. This high, verified purity level is a prerequisite for its use as a reference standard in method validation and quality control testing. In contrast, the free base USP standard (Catalog No: 1048674), while suitable as a primary reference, is not always available in bulk and at the same cost-effectiveness for routine analytical work, where a well-characterized, high-purity salt form provides a viable and traceable alternative.

Analytical method validation Reference standard Quality assurance

Key Application Scenarios for tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate


Use as a High-Purity Reference Standard for HPLC Method Validation

The compound's validated purity of 98+% (HPLC), confirmed by a complete characterization package, makes it suitable as a working reference standard for HPLC assay and purity methods used in benazepril API and drug product release testing. Its use is directly supported by its identification as a known impurity (Benazepril USP Related Compound F) and the analytical data provided by suppliers.

Chiral Building Block for Diastereoselective Synthesis of ACE Inhibitors

The defined (3S) stereochemistry and the ability to form crystalline diastereomeric salts make this compound a strategic intermediate for synthesizing the (S,S)-diastereomer of benazepril. This specific salt form facilitates the purification of the chiral intermediate via crystallization, a critical step for achieving the high enantiomeric purity mandated by pharmacopoeias. [1]

Research on Salt-Pair Interactions and Scaffold Exploration in Medicinal Chemistry

Suppliers describe the compound's application in 'SAR mapping' and 'salt-pair interaction research'. Its unique combination of amino, ester, and lactam functionalities within a rigid benzazepine scaffold, presented as a defined chiral tartrate salt, provides a tool for studying how specific counterions influence molecular conformation, solubility, and target binding.

Quote Request

Request a Quote for tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.